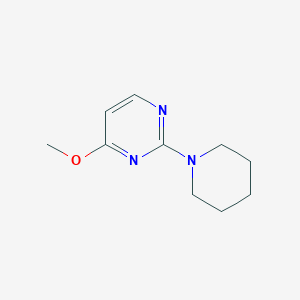

4-Methoxy-2-piperidin-1-ylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxy-2-piperidin-1-ylpyrimidine is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines and their derivatives has been a topic of interest in recent years . A variety of methods have been developed for the synthesis of substituted piperidines, which are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of 4-Methoxy-2-piperidin-1-ylpyrimidine is characterized by a pyrimidine ring substituted with a methoxy group at position 4 and a piperidinyl group at position 2 . The molecular formula of this compound is C9H14N4O .Chemical Reactions Analysis

Piperidine derivatives, including 4-Methoxy-2-piperidin-1-ylpyrimidine, can undergo a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

Pharmacological Research

4-Methoxy-2-piperidin-1-ylpyrimidine derivatives have been explored for their potential pharmacological effects. These compounds are often investigated for their role in drug design, particularly as inhibitors of specific proteins or enzymes involved in disease pathways . For example, they have been studied for their ability to inhibit Protein Kinase B (Akt), which is a key player in cell growth and survival pathways, making it a target for cancer therapy .

Anti-Inflammatory Applications

In the realm of anti-inflammatory research, pyrimidine derivatives, which include 4-Methoxy-2-piperidin-1-ylpyrimidine, have been noted for their inhibitory effects on inflammatory mediators. This makes them candidates for the development of new anti-inflammatory drugs .

Antimicrobial Properties

Research has also delved into the antimicrobial properties of pyrimidine compounds. They have been found to exhibit a range of biological activities, including antibacterial effects, which could be valuable in medical applications against resistant strains of bacteria .

Agricultural Chemistry

In agricultural chemistry, pyrimidine derivatives are utilized for their role as corrosion inhibitors, which are important for protecting agricultural equipment and infrastructure from degradation .

Material Science

The field of material science benefits from the study of pyrimidine compounds in the development of new materials with specific electronic or photonic properties. These compounds can be used to create novel materials for various industrial applications .

Analytical Chemistry

4-Methoxy-2-piperidin-1-ylpyrimidine may be used in analytical chemistry for sample preparation and derivatization methods, which are crucial steps in the analysis of complex samples .

Environmental Science

In environmental science, pyrimidine-based compounds are being explored for their potential use in corrosion protection, which is essential for maintaining the integrity of structures exposed to harsh environmental conditions .

Biochemistry Research

Lastly, in biochemistry research, these compounds are significant for their therapeutic potential. They are being studied for their effects on cellular processes and their potential use in treating various diseases, including infections caused by drug-resistant bacteria .

Future Directions

The future directions in the field of pyrimidine research include the development of new pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the exploration of therapeutic peptides, which could potentially include pyrimidine derivatives, is a promising area of future research .

properties

IUPAC Name |

4-methoxy-2-piperidin-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-14-9-5-6-11-10(12-9)13-7-3-2-4-8-13/h5-6H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLRSLDAUYACJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-(piperidin-1-yl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2851352.png)

![3-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2851354.png)

![Ethyl 4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2851362.png)

![(6-(3-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2851368.png)